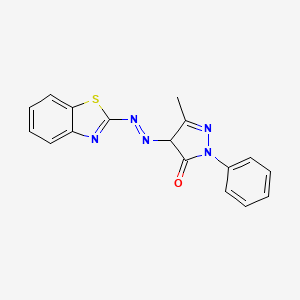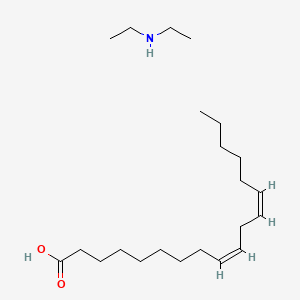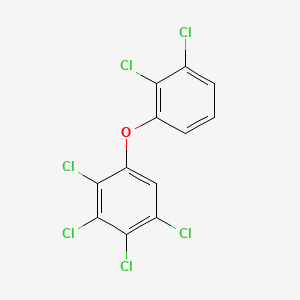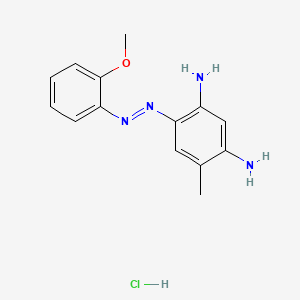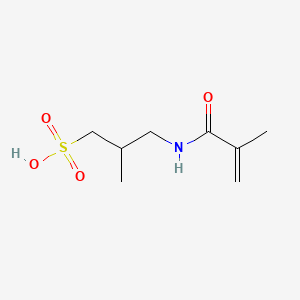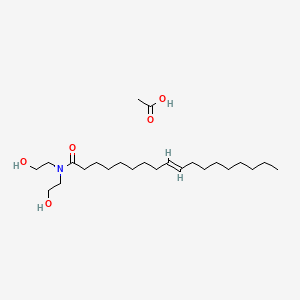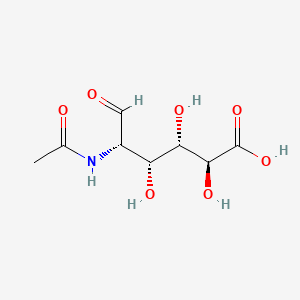![molecular formula C35H52O2 B12672372 4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] CAS No. 93893-68-6](/img/structure/B12672372.png)
4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its complex molecular structure, which includes multiple tert-butyl groups and a methylene bridge connecting two indan-5-OL units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-tert-butyl-1,1,3,3-tetramethylindan-5-OL.
Methylene Bridge Formation: The next step involves the formation of the methylene bridge. This is achieved by reacting the starting material with formaldehyde under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in batch or continuous reactors.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones.
Substitution Products: Compounds with modified tert-butyl groups.
科学研究应用
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: It is widely used in the rubber and plastics industries as an antioxidant to enhance the durability and stability of materials.
作用机制
The mechanism of action of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] involves its ability to scavenge free radicals and inhibit oxidative reactions. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular and material degradation.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(6-tert-butyl-o-cresol): Similar in structure but with different substituents.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another antioxidant with a similar methylene bridge but different functional groups.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its antioxidant properties, similar to the compound .
Uniqueness
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is unique due to its specific molecular structure, which provides enhanced stability and antioxidant properties. The presence of multiple tert-butyl groups and the methylene bridge contribute to its effectiveness in preventing oxidative degradation.
属性
CAS 编号 |
93893-68-6 |
|---|---|
分子式 |
C35H52O2 |
分子量 |
504.8 g/mol |
IUPAC 名称 |
6-tert-butyl-4-[(6-tert-butyl-5-hydroxy-1,1,3,3-tetramethyl-2H-inden-4-yl)methyl]-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C35H52O2/c1-30(2,3)24-16-22-26(34(11,12)18-32(22,7)8)20(28(24)36)15-21-27-23(33(9,10)19-35(27,13)14)17-25(29(21)37)31(4,5)6/h16-17,36-37H,15,18-19H2,1-14H3 |
InChI 键 |
YFVWRGVVIOMGGV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=C(C(=C(C=C21)C(C)(C)C)O)CC3=C4C(=CC(=C3O)C(C)(C)C)C(CC4(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



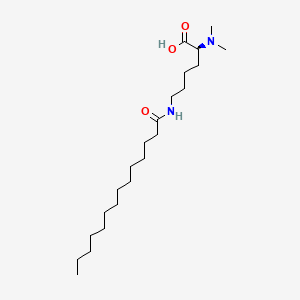
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
